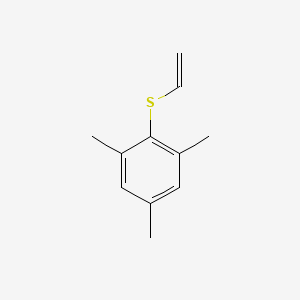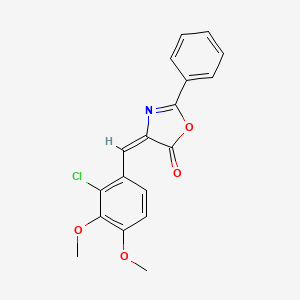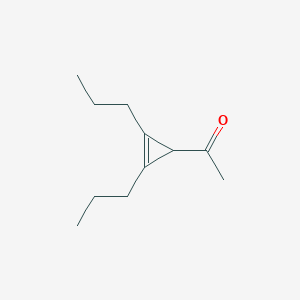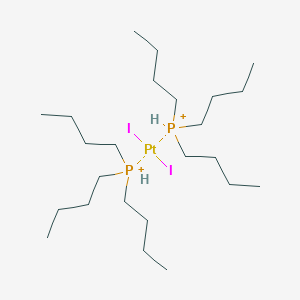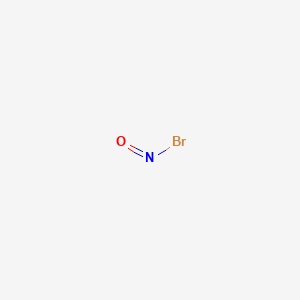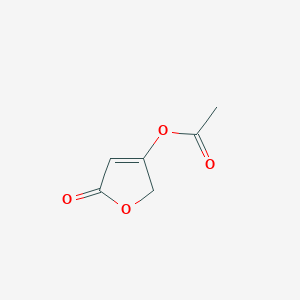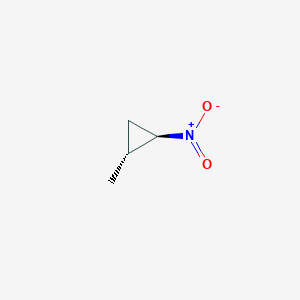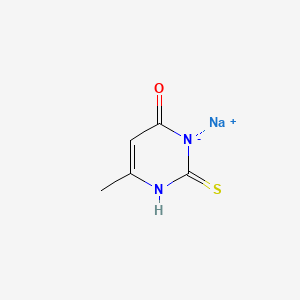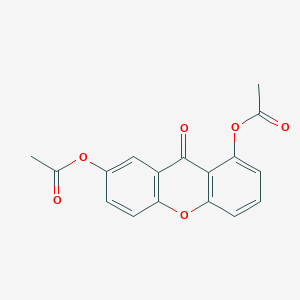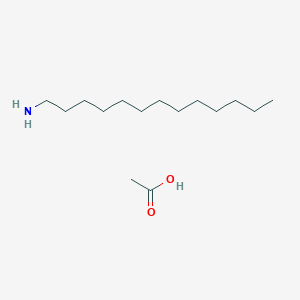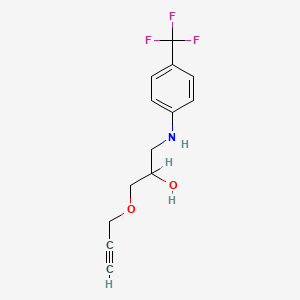
Triethylsilyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl but-2-enoate is an organosilicon compound with the molecular formula C10H20O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an enolate. This compound is used in various organic synthesis reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylsilyl but-2-enoate can be synthesized through the silylation of enolates. One common method involves the reaction of but-2-enoic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethylsilyl but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form silyl-protected alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Forms carbonyl compounds such as aldehydes or ketones.
Reduction: Forms silyl-protected alcohols.
Substitution: Forms various substituted enolates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethylsilyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and protection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which triethylsilyl but-2-enoate exerts its effects involves the formation of a stable silyl enolate intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The silicon atom in the compound stabilizes the negative charge on the enolate, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl but-2-enoate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triphenylsilyl but-2-enoate: Contains a triphenylsilyl group, offering different reactivity and stability.
Triisopropylsilyl but-2-enoate: Features a triisopropylsilyl group, providing unique steric and electronic properties.
Uniqueness
Triethylsilyl but-2-enoate is unique due to its balance of stability and reactivity. The triethylsilyl group provides sufficient steric bulk to protect the enolate while still allowing for efficient reactions. This makes it a valuable reagent in organic synthesis compared to other silyl enolates .
Propiedades
Número CAS |
17985-52-3 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
triethylsilyl but-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-9-10(11)12-13(6-2,7-3)8-4/h5,9H,6-8H2,1-4H3 |
Clave InChI |
NUZBFBMZOJFUKU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




